Methods and Technical Details
The synthesis of rac 4'-Hydroxy Reboxetine typically involves several steps, including the selective hydroxylation of the aromatic ring of Reboxetine. Various synthetic pathways have been explored, including the use of biocatalysts for more efficient and environmentally friendly processes. One notable method involves using wild-type microorganisms or recombinant enzymes to achieve high enantiomeric purity and yield .
Structure and Data
The molecular formula of rac 4'-Hydroxy Reboxetine is with a molecular weight of approximately 336.41 g/mol. The compound features a hydroxyl group (-OH) at the para position relative to the ethoxyphenyl moiety, which influences its pharmacological properties. The stereochemistry is crucial for its activity, as different stereoisomers can exhibit varying degrees of efficacy and safety profiles .
Reactions and Technical Details
Rac 4'-Hydroxy Reboxetine can undergo several chemical reactions that are characteristic of compounds containing both hydroxyl and amine functionalities. Key reactions include:
These reactions are pivotal in modifying the compound's properties for specific applications in medicinal chemistry.
Process and Data
Rac 4'-Hydroxy Reboxetine acts primarily as a norepinephrine reuptake inhibitor. By blocking the reuptake of norepinephrine at synaptic clefts, it increases the availability of this neurotransmitter in the brain, which is believed to contribute to its antidepressant effects. This mechanism is similar to that of its parent compound, Reboxetine, but may exhibit variations in potency due to structural modifications .
Physical and Chemical Properties
Rac 4'-Hydroxy Reboxetine exhibits several notable physical properties:
Chemical properties include:
Scientific Uses
Rac 4'-Hydroxy Reboxetine serves multiple scientific purposes:
rac 4′-Hydroxy Reboxetine is a monohydroxylated metabolite of the antidepressant drug reboxetine, characterized by the addition of a hydroxyl group (–OH) at the 4′ position of the phenoxy ring. Its molecular formula is C₁₉H₂₃NO₄, with a molecular weight of 329.39 g/mol [1] [6]. The compound features two chiral centers, generating four possible stereoisomers. The "rac" designation indicates a racemic mixture, typically comprising the (R,R)- and (S,S)-enantiomers of 4′-hydroxy reboxetine. The R-isomer is explicitly identified by the CAS number 252570-34-6 [1] [3].
The core structure retains reboxetine’s morpholine ring and ethoxyphenoxybenzyl backbone, with the 4′-hydroxy modification altering electronic distribution. Stereochemistry critically influences biological activity; the (R,R)-configuration shows optimal binding to the norepinephrine transporter (NET), analogous to the parent drug’s stereoselectivity [4] [8]. The IUPAC name, 3-ethoxy-4-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol, explicitly defines the relative configuration at the chiral centers [6].
Table 1: Structural Comparison of Reboxetine and rac 4′-Hydroxy Reboxetine
Property | Reboxetine | rac 4′-Hydroxy Reboxetine |
---|---|---|
Molecular Formula | C₁₉H₂₃NO₃ | C₁₉H₂₃NO₄ |
Molecular Weight (g/mol) | 313.40 | 329.39 |
CAS Number | 71620-89-8 | 63524-66-3 (racemate) |
Key Functional Groups | Ethoxy, morpholine | Added 4′-phenolic hydroxyl |
Chiral Centers | 2 | 2 |
rac 4′-Hydroxy Reboxetine is supplied as a neat solid, indicating high purity (>97%) [6]. Its phenolic hydroxyl group enhances polarity compared to reboxetine, suggesting moderately higher aqueous solubility. However, extensive data on solubility profiles (e.g., in water, buffers, or organic solvents) remain limited in public literature. The compound exhibits stability at room temperature for storage, but its sensitivity to light, oxidation, or pH extremes is undocumented .
Crystallographic data (unit cell parameters, space group) are unavailable, though the solid form is described as a free base rather than a salt. The metabolite’s stability is likely influenced by the phenol group, which may increase susceptibility to oxidation. Computational modeling predicts moderate lipophilicity (logP ≈ 2.5–3.0), balancing the hydrophobic benzyl and morpholine groups with the polar hydroxyl [5] [8].
The racemic mixture contains equimolar (R,R)- and (S,S)-enantiomers, but their pharmacological profiles are asymmetric. In reboxetine metabolism, CYP3A4-mediated oxidation produces 4′-hydroxy metabolites with preserved stereochemistry, though metabolic rates differ between enantiomers. The (R,R)-enantiomer of reboxetine exhibits slower hepatic clearance than its (S,S)-counterpart, a pattern likely extending to the hydroxy metabolite [8].
Enantiomer-specific binding to plasma proteins exceeds 97%, with the (R,R)-form showing higher affinity due to conformational complementarity with albumin. This impacts distribution: unbound fractions of (R,R)-4′-hydroxy reboxetine may be lower, potentially reducing its access to cellular targets like the NET [4] [8]. Pharmacodynamic studies of reboxetine suggest the (R,R)-enantiomer contributes predominantly to NET inhibition, implying that the (R,R)-hydroxy metabolite might retain partial activity. No chiral inversion occurs in vivo, preserving pharmacokinetic disparities [8].
Table 2: Enantiomer-Specific Properties of Reboxetine and Its Metabolite
Property | (R,R)-Reboxetine | (S,S)-Reboxetine | Inference for 4′-Hydroxy Metabolite |
---|---|---|---|
NET Inhibition (Potency) | High | Low | (R,R)-4′-OH form likely more active |
Plasma Protein Binding | >97% | >97% | Both highly bound; (R,R) may have higher affinity |
Hepatic Clearance | Slower | Faster | (R,R)-4′-OH may accumulate |
CYP3A4 Metabolism Rate | Moderate | High | (S,S)-4′-OH formed more rapidly |
The 4′-hydroxy group induces significant electronic and steric changes versus parent reboxetine:
Molecular modeling suggests the hydroxyl group forms an intramolecular hydrogen bond with the morpholine oxygen in specific conformers, stabilizing folded geometries. This may reduce the molecule’s solvent-accessible surface area, partially offsetting polarity gains. Compared to reboxetine’s unsubstituted ring, the 4′-OH also decreases membrane permeability but enhances interaction with hydrophilic domains of transporters [5] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2